molecular formula C7H5F2NO2 B8651799 6-(Difluoromethoxy)picolinaldehyde

6-(Difluoromethoxy)picolinaldehyde

Cat. No.: B8651799
M. Wt: 173.12 g/mol
InChI Key: BDUOCEGTOXQHJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Difluoromethoxy)picolinaldehyde is a chemical compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of a difluoromethoxy group at the 6th position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-pyridinecarboxaldehyde with difluoromethyl ether under specific conditions to achieve the desired substitution .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The exact industrial methods can vary depending on the scale and specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-(Difluoromethoxy)picolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-(Difluoromethoxy)picolinaldehyde has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)picolinaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The difluoromethoxy group can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 6-(Difluoromethoxy)picolinaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C7H5F2NO2

Molecular Weight

173.12 g/mol

IUPAC Name

6-(difluoromethoxy)pyridine-2-carbaldehyde

InChI

InChI=1S/C7H5F2NO2/c8-7(9)12-6-3-1-2-5(4-11)10-6/h1-4,7H

InChI Key

BDUOCEGTOXQHJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)OC(F)F)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-hydroxypicolinaldehyde (2 g, 16.24 mmol) in acetonitrile (20 mL) was added sodium 2-chloro-2,2-difluoroacetate (4.46 g, 29.24 mmol) at room temperature. The reaction mixture was heated at 70° C. for 18 h. The reaction mixture was cooled to room temperature and the solid was filtered off. Then the crude material was purified via flash chromatography (100-200 mesh silica gel, 10% ethyl acetate in hexane) to afford the title compound (1.2 g, 42.85%). MS (ES+) (M+H) 174.10
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.46 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
42.85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.